molecular formula C13H16ClNO4 B6663644 3-[(2-Chlorobenzoyl)amino]-4-methoxy-3-methylbutanoic acid

3-[(2-Chlorobenzoyl)amino]-4-methoxy-3-methylbutanoic acid

Cat. No.: B6663644
M. Wt: 285.72 g/mol
InChI Key: WBZGOWJGXVBNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chlorobenzoyl)amino]-4-methoxy-3-methylbutanoic acid is a synthetic organic compound with the molecular formula C14H16ClNO4. This compound is characterized by the presence of a chlorobenzoyl group, an amino group, and a methoxy group attached to a butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorobenzoyl)amino]-4-methoxy-3-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid, methoxyamine, and 3-methylbutanoic acid.

    Formation of Intermediate: The first step involves the reaction of 2-chlorobenzoic acid with methoxyamine to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3-methylbutanoic acid under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzoyl)amino]-4-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-[(2-Chlorobenzoyl)amino]-4-methoxy-3-methylbutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases and conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzoyl)amino]-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorobenzoyl)amino]benzoic acid
  • 2-(3-Amino-4-chlorobenzoyl)benzoic acid
  • 3-Amino-2,5-dichlorobenzoic acid

Uniqueness

3-[(2-Chlorobenzoyl)amino]-4-methoxy-3-methylbutanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

3-[(2-chlorobenzoyl)amino]-4-methoxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(8-19-2,7-11(16)17)15-12(18)9-5-3-4-6-10(9)14/h3-6H,7-8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZGOWJGXVBNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(COC)NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.